molecular formula C15H16ClN5O B11236167 N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine

Cat. No.: B11236167
M. Wt: 317.77 g/mol
InChI Key: LDBUNISCMMQILY-UHFFFAOYSA-N
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Description

N-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a furan ring substituted with a 4-chlorophenyl group, a tetrazole ring, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the furan ring is reacted with a 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling of the Furan and Tetrazole Rings: This step involves the coupling of the furan and tetrazole rings through a nucleophilic substitution reaction.

    Introduction of the Propyl Group: The final step involves the alkylation of the tetrazole ring with a propyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

N-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)furan-2-yl acrylic acid
  • 5-(4-Chlorophenyl)isoxazole-3-propionic acid
  • 5-(4-Chlorophenyl)oxazole-2-propionic acid

Uniqueness

N-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of a furan ring, a tetrazole ring, and a propyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C15H16ClN5O

Molecular Weight

317.77 g/mol

IUPAC Name

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-propyltetrazol-5-amine

InChI

InChI=1S/C15H16ClN5O/c1-2-9-21-19-15(18-20-21)17-10-13-7-8-14(22-13)11-3-5-12(16)6-4-11/h3-8H,2,9-10H2,1H3,(H,17,19)

InChI Key

LDBUNISCMMQILY-UHFFFAOYSA-N

Canonical SMILES

CCCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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